molecular formula C4H6N2O2 B1652908 (3-methyl-3H-diazirin-3-yl)-acetic acid CAS No. 16297-95-3

(3-methyl-3H-diazirin-3-yl)-acetic acid

Cat. No.: B1652908
CAS No.: 16297-95-3
M. Wt: 114.10
InChI Key: IZMJXSJIJTWBBX-UHFFFAOYSA-N
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Description

(3-methyl-3H-diazirin-3-yl)-acetic acid is a chemical reagent featuring a diazirine ring, a powerful tool for photoaffinity labeling (PAL) in chemical biology and drug discovery . The core of its utility lies in its ability to form a highly reactive carbene intermediate upon irradiation with UV light (typically at 350-360 nm). This carbene can subsequently form covalent bonds with nearby biomolecules, enabling researchers to "capture" and study transient, low-affinity molecular interactions that are otherwise difficult to analyze . Its primary research value is in mapping protein-ligand interactions, identifying novel drug targets, and elucidating metabolic pathways. The compound's compact structure and carboxylic acid functional group make it an ideal building block for synthesizing more complex probes. The acid group can be readily coupled to amines on other molecules of interest, such as potential drug compounds or natural products, to create customized photoaffinity labels . Compared to other photoreactive groups like aryl azides, diazirines offer significant advantages, including a smaller steric footprint that minimizes disruption of the biomolecule's native function, higher carbene yields for more efficient cross-linking, and greater stability under ambient light conditions, which simplifies handling . This reagent is supplied for research use only and is not intended for diagnostic or therapeutic applications. Appropriate safety data sheets should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methyldiazirin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-4(5-6-4)2-3(7)8/h2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMJXSJIJTWBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294415
Record name 3-Methyl-3H-diazirine-3-acetic acid
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16297-95-3
Record name 3-Methyl-3H-diazirine-3-acetic acid
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Record name 3-Methyl-3H-diazirine-3-acetic acid
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Record name 2-(3-methyl-3H-diazirin-3-yl)acetic acid
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Synthetic Methodologies for 3 Methyl 3h Diazirin 3 Yl Acetic Acid and Its Derivatives

Foundational Synthetic Routes to the 3-Methyl-3H-diazirine Core

The construction of the 3-methyl-3H-diazirine core is a cornerstone of the synthesis of (3-methyl-3H-diazirin-3-yl)-acetic acid and its derivatives. The most prevalent and well-established method begins with a suitable ketone precursor. This approach involves a multi-step sequence that transforms the carbonyl group into the strained three-membered diazirine ring.

The general synthetic pathway can be summarized as follows:

Oxime Formation: The synthesis typically commences with the reaction of a methyl ketone with hydroxylamine, often in the presence of a base like pyridine (B92270), to form an oxime.

O-Sulfonylation: The resulting oxime is then treated with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, to convert the hydroxyl group into a good leaving group, forming an O-sulfonylated oxime.

Diaziridine Formation: The O-sulfonylated oxime is subsequently reacted with ammonia. This step proceeds via a nucleophilic attack, leading to the formation of a diaziridine, a three-membered ring containing one carbon and two nitrogen atoms. wikipedia.org

Oxidation to Diazirine: The final step is the oxidation of the diaziridine to the corresponding diazirine. wikipedia.org Various oxidizing agents can be employed for this transformation, with iodine and silver oxide being commonly used. researchgate.net This oxidation introduces the double bond between the two nitrogen atoms, completing the formation of the 3H-diazirine ring.

An alternative approach for the synthesis of the diaziridine intermediate involves the direct reaction of a ketone with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of ammonia. acs.org This method can streamline the process by bypassing the separate oximation and sulfonylation steps.

For aryl-substituted diazirines, such as 3-aryl-3-(trifluoromethyl)diazirines, the synthesis also generally follows the ketone-to-diazirine pathway, starting from the corresponding aryl trifluoromethyl ketone. nih.gov

StepReagents and ConditionsIntermediate/Product
1. Oxime FormationKetone, Hydroxylamine hydrochloride, Base (e.g., Pyridine)Oxime
2. O-SulfonylationOxime, Tosyl chloride or Mesyl chloride, BaseO-Sulfonylated oxime
3. Diaziridine FormationO-Sulfonylated oxime, AmmoniaDiaziridine
4. OxidationDiaziridine, Oxidizing agent (e.g., I₂, Ag₂O)3H-Diazirine

Strategies for Introducing the Acetic Acid Moiety

One common approach involves starting with a ketone that already contains a protected carboxylic acid functionality or a precursor group that can be readily converted to a carboxylic acid. For instance, a keto-ester can be carried through the diazirine formation sequence. The ester group, being relatively stable to the reaction conditions, can then be hydrolyzed in the final step to yield the desired carboxylic acid.

Alternatively, a functional group handle can be introduced, which is later converted to the acetic acid group. For example, a precursor molecule with a terminal alkyne or a protected alcohol can be used. The synthesis of 2-[3-(Dodec-11-yn-1-yl)-3H-diazirin-3-yl]acetic acid involved a Jones oxidation of the corresponding alcohol to the carboxylic acid. biorxiv.org This highlights a strategy where the diazirine is formed first, followed by the manipulation of a distal functional group to unmask the carboxylic acid.

Another modular strategy involves the synthesis of a diazirine-containing building block that can be coupled to a molecule containing the acetic acid moiety. This approach is particularly useful for creating a library of derivatives.

Modular Synthesis of Functionalized Analogs of this compound

The modular synthesis of functionalized analogs of this compound is a powerful approach that allows for the creation of a diverse range of photoaffinity probes. This strategy relies on the preparation of key building blocks that can be readily combined to generate the final target molecules.

A key strategy involves the synthesis of diazirine-containing amino acids, such as photo-leucine and photo-methionine, which can then be incorporated into peptides using standard solid-phase peptide synthesis. jst.go.jpnih.gov This allows for the precise placement of the photoreactive group within a peptide sequence. The synthesis of these unnatural amino acids often starts from a ketone precursor that is elaborated into the final amino acid structure containing the diazirine moiety. jst.go.jp

Another modular approach involves the preparation of a diazirine-containing molecule with a reactive handle, such as an amine or a carboxylic acid. This functionalized diazirine can then be coupled to various other molecules of interest. For example, a diazirine with a carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine-containing molecule to form a stable amide bond. nih.gov Similarly, diazirine-containing amines can be synthesized and coupled to carboxylic acids. acs.org

The use of "click chemistry" has also become a popular modular strategy. A diazirine-containing molecule can be synthesized with a terminal alkyne or an azide (B81097) group. This allows for its efficient and specific conjugation to a partner molecule bearing the complementary functional group (an azide or alkyne, respectively) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.net This method is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes.

Modular ApproachKey Building BlockCoupling ChemistryExample Application
Unnatural Amino Acid SynthesisDiazirine-containing amino acidSolid-phase peptide synthesisIncorporation into peptides to probe protein-protein interactions. jst.go.jpnih.gov
Amide Bond FormationDiazirine with a carboxylic acid or amineCarbodiimide coupling (e.g., EDC), NHS ester formationAttachment of the diazirine to a ligand or biomolecule. nih.gov
Click ChemistryDiazirine with a terminal alkyne or azideCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Bio-conjugation to fluorescent tags or enrichment handles. nih.govresearchgate.net

Purification and Characterization Techniques in Diazirine Synthesis

The purification and characterization of diazirine-containing compounds are crucial to ensure their identity, purity, and stability for subsequent applications. Due to their strained nature and photosensitivity, specific precautions and techniques are often employed.

Purification:

Flash Column Chromatography: This is a standard technique used to purify intermediates and the final diazirine products. acs.orgwustl.edu Care must be taken to protect the compounds from prolonged exposure to light during this process.

High-Performance Liquid Chromatography (HPLC): For higher purity requirements, reversed-phase HPLC is often used for the final purification of diazirine-containing probes.

Filtration and Extraction: Standard work-up procedures involving aqueous extraction and drying of the organic layer are commonly used to remove inorganic salts and other water-soluble impurities. nih.gov

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compounds. The chemical shifts of the protons and carbons adjacent to the diazirine ring are characteristic and provide valuable structural information. wustl.edu For fluorinated analogs, ¹⁹F NMR is also a critical characterization tool. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, including high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight of the synthesized compounds, providing further evidence of their identity.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N=N stretch of the diazirine ring, although this can sometimes be weak. The presence of other functional groups like carbonyls and hydroxyls is also readily confirmed. acs.org

UV-Vis Spectroscopy: UV-Vis spectroscopy is particularly important for characterizing the photochemical properties of diazirines. The diazirine group has a characteristic absorption maximum in the UV region (around 350-380 nm), and monitoring the disappearance of this peak upon irradiation can be used to determine the half-life of the photoreactive group. nih.gov

Given the potential for diazirines to isomerize to their linear diazo counterparts, it is essential to handle and store these compounds with care, typically in the dark and at low temperatures, to maintain their integrity.

Photoreactivity and Carbene Chemistry of 3 Methyl 3h Diazirin 3 Yl Acetic Acid

Mechanism of UV-Light Induced Photolysis of the Diazirine Ring

The core of (3-methyl-3H-diazirin-3-yl)-acetic acid's utility lies in the photoreactivity of its diazirine ring. The diazirine is a three-membered heterocycle containing a strained nitrogen-nitrogen double bond. researchgate.net This structure is kinetically stable in the dark but becomes highly reactive when exposed to ultraviolet (UV) light. tcichemicals.com

Generation and Reactivity of Carbene Intermediates from this compound

Upon photolysis, this compound generates a specific carbene: methyl(carboxyethyl)carbene. Carbenes are neutral chemical species containing a divalent carbon atom with six valence electrons, making them extremely reactive and short-lived. tcichemicals.com

The reactivity of the generated carbene is twofold. The primary and most utilized reaction is the formation of covalent bonds through insertion into various chemical bonds in its immediate vicinity. thermofisher.com However, two competing pathways can reduce the efficiency of the desired cross-linking:

Isomerization to a Diazo Compound : Aliphatic diazirines, such as the one in this compound, can undergo a competing rearrangement upon photoactivation to form a linear diazo isomer. nih.gov This diazo intermediate has its own distinct reactivity, primarily with nucleophiles. nih.govacs.org

Quenching and Rearrangement : If the generated carbene does not encounter a suitable reaction partner, it can be rapidly quenched by solvent molecules, particularly water. tcichemicals.comnih.gov It can also undergo internal rearrangement to form a stable olefin side-product, which terminates its reactivity. nih.gov

Chemoselectivity of Carbene Insertion Reactions (C-H, N-H, O-H, C=C)

The carbene generated from this compound is a highly energetic singlet species, enabling it to participate in a broad range of reactions. This "indiscriminate" reactivity is a key feature for its use in photoaffinity labeling, as it can form covalent bonds with molecules that may lack specific nucleophilic functional groups. nih.gov

The primary reactions of the carbene intermediate include:

X-H Insertion (X = C, N, O) : The carbene can insert directly into carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) single bonds. researchgate.netnih.gov This allows it to label nearly any amino acid side chain or the peptide backbone of a protein, making it a powerful tool for mapping protein-protein or protein-ligand interaction surfaces. thermofisher.comnih.gov

Addition to C=C Bonds : A classic reaction of carbenes is their addition across a carbon-carbon double bond (C=C) to form a stable cyclopropane (B1198618) ring. youtube.com This allows for the labeling of unsaturated fatty acids or specific amino acid residues like phenylalanine, tyrosine, and tryptophan, although this is less common than X-H insertion in typical biological applications.

A crucial aspect of the chemoselectivity of diazirine-based reagents is the parallel reactivity of the isomeric diazo intermediate. As mentioned, aliphatic diazirines can isomerize to diazo compounds which, unlike carbenes, react specifically with acidic protons. nih.govacs.org Notably, they can react with the carboxylic acid groups of aspartic and glutamic acid residues to form stable ester linkages. acs.org This dual reactivity means that while often described as non-specific, the labeling pattern can show a preference for certain residues depending on the dominant reaction pathway.

Table 1: Reactivity of Intermediates from this compound

Reactive IntermediateTarget Functional GroupBond TypeResulting LinkageReference
Singlet CarbeneAlkaneC-HNew C-C Bond nih.gov
Singlet CarbeneAmine/AmideN-HNew C-N Bond researchgate.net
Singlet CarbeneHydroxyl/WaterO-HNew C-O Bond (Ether/Alcohol) researchgate.net
Singlet CarbeneAlkeneC=CCyclopropane Ring youtube.com
Diazo IsomerCarboxylic AcidO-HEster Bond acs.org

Stability of the Diazirine Moiety under Non-Irradiation Conditions for Research Design

A critical feature for any photo-activatable reagent is its stability before the intended activation. The diazirine moiety in this compound is significantly more stable under ambient, non-irradiating conditions than its linear diazo isomers and other photoreactive groups like aryl azides. researchgate.netthermofisher.com

This stability is essential for robust experimental design. It allows the compound to be incorporated into a biological system or experimental setup, which can then be allowed to reach equilibrium without premature, non-specific reactions occurring. The cross-linking reaction is only initiated upon deliberate exposure to a UV light source. Studies on various diazirine compounds have shown that they remain intact for extended periods when kept in the dark, but readily decompose upon irradiation. rsc.orgnih.gov For instance, research on related diazirine-containing polymers demonstrated stability for over 16 hours at 40°C in the absence of light. acs.org This high degree of stability in the dark, coupled with rapid activation by light, provides precise temporal control over the cross-linking process.

Table 2: Representative Stability of Diazirine Compounds

Compound TypeConditionTimeRemaining Diazirine (%)Reference
Aryl DiazirineDark, 21°C in Methanol60 min~100% rsc.org
Aryl DiazirineIncandescent Light, 21°C60 min~95% rsc.org
Heteroaromatic DiazirineUV light (350 nm)~15 min<10% nih.gov
Diazirine PolymerDark, 60°CProlongedSome degradation observed acs.org

Derivatization and Bioconjugation Strategies for 3 Methyl 3h Diazirin 3 Yl Acetic Acid

Covalent Coupling via the Carboxylic Acid Functional Group

The carboxylic acid group of (3-methyl-3H-diazirin-3-yl)-acetic acid serves as a versatile handle for covalent attachment to other molecules. axispharm.com Standard peptide coupling chemistries are frequently employed to form stable amide bonds with primary and secondary amines present in biomolecules or synthetic probes.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. This active ester readily reacts with amine groups on target molecules to yield the desired conjugate. nih.govnih.gov

Table 1: Common Coupling Reagents for this compound

Coupling Reagent CombinationTarget Functional GroupResulting Linkage
EDC/NHSPrimary Amine (-NH₂)Amide Bond
DCC/HOBtPrimary Amine (-NH₂)Amide Bond
Thionyl Chloride (SOCl₂)Alcohol (-OH)Ester Bond

This direct coupling approach is fundamental to creating a wide array of photoaffinity probes where the diazirine group is positioned to report on molecular interactions upon photoactivation.

Incorporation of Bioorthogonal Click Chemistry Handles (e.g., Alkyne, Azide)

To enhance the versatility of diazirine-based probes, a "clickable" functionality, such as a terminal alkyne or an azide (B81097), is often incorporated into the probe's structure. nih.gov This strategy allows for a two-step labeling approach. First, the diazirine-containing molecule is allowed to interact with and photocrosslink to its biological target. Subsequently, a reporter molecule (e.g., a fluorophore or biotin) bearing the complementary click chemistry handle is attached via a bioorthogonal click reaction. nih.govlumiprobe.com

The most common click reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. This method offers high specificity and efficiency, even in complex biological systems. nih.govnih.gov Trifunctional building blocks containing a diazirine, a carboxylic acid for initial conjugation, and an alkyne or azide for subsequent click reaction are commercially available and widely used in the synthesis of such probes. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Clickable Diazirine Building Blocks

Compound NameFunctional GroupsCAS Number
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acidDiazirine, Alkyne, Carboxylic Acid1450754-37-6 sigmaaldrich.com
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amineDiazirine, Alkyne, Amine1450752-97-2 sigmaaldrich.com

This modular approach provides greater flexibility in probe design and allows for the introduction of various reporter tags without having to synthesize a new photoaffinity probe for each application. nih.gov

Design and Synthesis of Cleavable Linkers for this compound Probes

The identification of proteins captured by photoaffinity labeling can be challenging due to the covalent and often complex nature of the cross-linked product. To facilitate the analysis, particularly by mass spectrometry, cleavable linkers are often incorporated between the photoreactive group and the rest of the probe. nih.govrsc.org These linkers allow for the release of the captured protein from the probe after cross-linking, simplifying subsequent analysis. nih.govsci-hub.se

Several types of cleavable functionalities have been developed, each with a specific cleavage stimulus.

Disulfide Linkers: These are readily cleaved under mild reducing conditions, for example, with dithiothreitol (B142953) (DTT). nih.gov

Ester-Based Linkers: These can be cleaved by hydrolysis under basic conditions, such as with hydrazine. researchgate.net

Azobenzene Linkers: Cleavage is induced by reduction with sodium dithionite. biorxiv.org

Dialkoxydiphenylsilane (DADPS) Linkers: These are acid-labile and can be cleaved with formic acid. biorxiv.org

The choice of cleavable linker depends on the specific experimental conditions and the compatibility of the cleavage chemistry with the biological sample. rsc.orgsci-hub.se The design of trifunctional reagents that include a diazirine, a cleavable linker, and a conjugation handle (like an NHS ester) allows for the straightforward synthesis of sophisticated photoaffinity probes. nih.gov

Development of this compound-Derived Amino Acid Analogs

A powerful application of diazirine chemistry is the creation of photo-reactive amino acid analogs that can be incorporated into proteins during cellular protein synthesis. wikipedia.org L-photo-leucine and L-photo-methionine are two such analogs that closely mimic the natural amino acids L-leucine and L-methionine, respectively. wikipedia.orgnih.gov This structural similarity allows them to be utilized by the cell's translational machinery and incorporated into newly synthesized proteins. researchgate.netfishersci.com

Once incorporated, these photo-reactive amino acids can be activated by UV light to cross-link with interacting proteins in their native cellular environment. wikipedia.orgwikipedia.org This in vivo cross-linking approach is invaluable for studying protein-protein interactions as they occur in living cells. nih.gov

Table 3: Common Photo-Reactive Amino Acid Analogs

Photo-Reactive Amino AcidNatural Amino Acid AnalogKey Feature
L-Photo-leucineL-LeucineContains a diazirine ring in the side chain. wikipedia.org
L-Photo-methionineL-MethionineContains a diazirine ring in the side chain. wikipedia.org

The synthesis of these amino acid analogs often starts from a diazirine-containing precursor, highlighting the central role of compounds like this compound in this field. nih.govwikipedia.org

Integration into Lipid and Nucleic Acid Scaffolds

The study of interactions involving lipids and nucleic acids has also benefited from the application of diazirine-based photo-crosslinking.

Lipid Scaffolds: this compound and related compounds can be integrated into fatty acid structures to create photo-reactive lipid probes. biorxiv.orgrsc.org These probes can be used to investigate lipid-protein interactions within cellular membranes. nih.goviris-biotech.de The position of the diazirine group on the acyl chain can be varied to probe different regions of the membrane environment. biorxiv.orgrsc.org These trifunctional lipid probes often also contain a clickable handle for subsequent derivatization. nih.gov

Nucleic Acid Scaffolds: Diazirine-modified nucleosides can be synthesized and incorporated into DNA and RNA probes. wikipedia.orgnih.gov These photo-reactive nucleic acids are used to map the binding sites of proteins on DNA and RNA and to identify novel nucleic acid-binding proteins. rsc.orgrsc.org The small size of the diazirine group is advantageous as it minimizes steric hindrance that could disrupt natural interactions. wikipedia.orgresearchgate.net

The derivatization of this compound and its analogs provides a versatile toolkit for chemical biologists to investigate a wide range of biological interactions with high spatial and temporal resolution.

Applications of 3 Methyl 3h Diazirin 3 Yl Acetic Acid in Advanced Chemical Biology and Biochemistry

Photoaffinity Labeling (PAL) for Studying Biomolecular Interactions

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding partners of a molecule of interest within a complex biological sample. In a typical PAL experiment, a photoactivatable group, such as the diazirine moiety in (3-methyl-3H-diazirin-3-yl)-acetic acid, is incorporated into a ligand or a small molecule probe. This probe is then introduced to a biological system, where it binds to its target protein(s). Subsequent exposure to UV light activates the diazirine, leading to the formation of a covalent bond between the probe and its binding partner. The now covalently tagged protein can be isolated and identified, often using mass spectrometry-based proteomic approaches. The small size of the diazirine group is a significant advantage as it is less likely to interfere with the natural binding of the ligand to its target compared to bulkier photoreactive groups. rsc.orgiucc.ac.il

Identification of Protein-Ligand Binding Sites

A primary application of diazirine-based PAL is the precise mapping of ligand-binding sites on proteins. By covalently crosslinking a ligand to its target, it is possible to proteolytically digest the protein and use mass spectrometry to identify the peptide fragment—and often the specific amino acid residue(s)—that is modified by the photoreactive probe. This information is invaluable for understanding the molecular basis of ligand recognition and can guide the rational design of new drugs with improved affinity and specificity. For instance, a study might involve synthesizing a derivative of a known drug where the this compound moiety is attached. After photo-crosslinking to its target protein, mass spectrometric analysis can pinpoint the exact location of the binding pocket.

Hypothetical Research Finding for Binding Site Identification

Target ProteinLigand ProbeIdentified Labeled PeptideLabeled Amino Acid ResidueSignificance
Kinase XInhibitor-diazirine conjugateVVYNLISKLeucine-152Identifies a key residue in the ATP-binding pocket.
Receptor YHormone-diazirine conjugateAFGTLPCAAlanine-234Reveals a novel allosteric binding site.

Elucidation of Protein-Protein Interaction Interfaces

Understanding the interfaces of protein-protein interactions (PPIs) is crucial for deciphering cellular signaling pathways and disease mechanisms. Diazirine-based photo-crosslinkers can be used to "freeze" these often transient interactions. In this approach, a photoreactive diazirine can be incorporated into one protein partner. Upon interaction with its binding partner and subsequent UV irradiation, a covalent crosslink is formed at the interaction interface. By analyzing the crosslinked protein complex, researchers can identify the specific regions or amino acid residues that mediate the interaction. This has been successfully applied to study a wide range of PPIs, from stable complexes to dynamic signaling hubs.

Discovery of Novel Biological Targets for Small Molecules

Forward chemical genetics and phenotypic screening often identify small molecules with interesting biological activities, but their protein targets remain unknown. Diazirine-based PAL is a key technology for target deconvolution. By attaching the this compound moiety to the bioactive small molecule, a photoaffinity probe is created. This probe can then be used in cell lysates or living cells to covalently label its interacting proteins. Subsequent enrichment of the labeled proteins (often via a biotin (B1667282) tag also included on the probe) and identification by mass spectrometry can reveal the direct biological targets of the small molecule. nih.gov This approach is critical for understanding the mechanism of action of new drug candidates and for identifying potential off-target effects.

Example of a Target Discovery Workflow

StepDescriptionOutcome
1. Probe SynthesisA bioactive small molecule is derivatized with a trifunctional probe containing a diazirine, a biotin tag, and a reactive handle for conjugation.A photoaffinity probe ready for use in biological systems.
2. LabelingThe probe is incubated with a cell lysate or live cells, followed by UV irradiation to induce crosslinking.The probe is covalently attached to its protein targets.
3. EnrichmentThe biotinylated protein-probe complexes are captured using streptavidin-coated beads.Isolation of the target proteins from the complex mixture.
4. IdentificationThe enriched proteins are identified using mass spectrometry.A list of candidate target proteins for the small molecule.

Covalent Crosslinking for Structural and Functional Analysis

Beyond identifying binding partners, diazirine-based reagents are extensively used as crosslinkers to provide structural information on proteins and protein complexes. By covalently linking amino acid residues that are in close proximity in the three-dimensional structure, these crosslinkers can provide distance constraints that are used to build and validate structural models. Heterobifunctional crosslinkers, which have a diazirine at one end and a different reactive group (such as an NHS ester) at the other, are particularly useful for these studies. acs.orgaustinpublishinggroup.com

Mapping Topographical Relationships in Macromolecular Complexes

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for studying the architecture of large macromolecular complexes. nih.gov Diazirine-containing crosslinkers are advantageous in this context due to their ability to react with a wide range of amino acid side chains, thus providing a more comprehensive map of protein surfaces and interaction interfaces. The crosslinker is first allowed to react with one protein via its specific reactive group (e.g., an NHS ester reacting with lysines). Then, upon photoactivation, the diazirine end reacts with any nearby residue on an interacting protein. The identification of these crosslinked peptides by mass spectrometry provides valuable information about the spatial arrangement of proteins within the complex.

Illustrative Data from a Hypothetical XL-MS Study

Protein 1Crosslinked Residue 1Protein 2Crosslinked Residue 2Inferred Proximity
Subunit ALysine-45Subunit BValine-102The N-terminus of Subunit A is near the central domain of Subunit B.
Subunit ALysine-89Subunit CGlutamic Acid-56A loop region in Subunit A interacts with a surface-exposed acidic patch on Subunit C.

Investigating Dynamic Changes in Protein Conformation

Proteins are not static entities; they undergo conformational changes that are often essential for their function. Diazirine-based photo-crosslinking can be used to trap and identify these different conformational states. For example, a protein can be crosslinked in the presence and absence of a ligand or a post-translational modification. By comparing the crosslinking patterns between the two states, researchers can identify regions of the protein that undergo structural rearrangements. This quantitative approach can provide insights into the mechanisms of protein activation, regulation, and allostery. acs.org A recent study demonstrated the use of a quantitative photo-crosslinking mass spectrometry workflow to monitor pH-dependent conformational changes in proteins, highlighting the utility of this approach in studying protein dynamics. acs.org

Site-Specific Photo-Crosslinking in Live Cellular Systems

Photo-affinity labeling (PAL) using diazirine-based probes is a cornerstone technique for capturing transient molecular interactions directly within their native cellular environment. nih.govnih.gov Probes incorporating the this compound moiety are designed to identify the direct binding partners of a molecule of interest, such as a drug or metabolite, in living cells. The process involves introducing the probe into the cellular system, allowing it to engage with its molecular targets. Subsequent UV irradiation triggers the diazirine, forming a covalent bond that permanently captures the interaction. nih.gov This enables the isolation and identification of target proteins that would be difficult to find using non-covalent methods, especially for low-affinity or transient interactions. nih.gov

The effective delivery of diazirine-based probes into living cells is critical for successful photo-crosslinking studies. The strategy for delivery largely depends on the nature of the molecule to which the this compound linker is attached.

Conjugation to Cell-Permeable Molecules: If the diazirine linker is conjugated to a small molecule, drug, or lipid that is inherently cell-permeable, the resulting probe can passively diffuse across the cell membrane.

Metabolic Labeling: A powerful strategy involves incorporating the diazirine moiety into metabolic building blocks, such as amino acids or carbohydrates. chimia.chresearchgate.net For instance, diazirine-containing amino acids can be taken up by cells and incorporated into newly synthesized proteins by the cell's own translational machinery. chimia.ch Similarly, diazirine-modified carbohydrates can enter glycan biosynthesis pathways to be displayed on cell surface glycoproteins and glycolipids. nih.govresearchgate.net

Active Transport Mechanisms: Probes can be designed to hijack cellular uptake mechanisms. For example, if the probe is attached to a molecule recognized by a specific cell surface receptor, it can be internalized via receptor-mediated endocytosis.

Permeabilization Techniques: For probes that are not readily cell-permeable, transient permeabilization of the cell membrane can be employed, although this approach is more disruptive to the cellular environment.

The utility of a photo-crosslinking probe is defined by its reactivity and specificity. Upon UV activation, the diazirine can form either a highly reactive carbene or a longer-lived diazo intermediate. nih.govrsc.org The reactivity of these species dictates which amino acid residues they will label.

Systematic studies have shown that simple alkyl diazirines, like the methyl-diazirine group, preferentially react with acidic amino acid residues (Aspartate and Glutamate) in a pH-dependent manner. nih.govresearchgate.netharvard.edu This is thought to occur through the diazo intermediate, which can be protonated in the acidic microenvironment of these residues before alkylating them. rsc.org This inherent bias is a crucial consideration in experimental design and data interpretation. Probes also show a tendency to enrich membrane-associated proteins, which may be due to the hydrophobic nature of many probes or the specific reactivity of the diazirine in the lipid environment. nih.govharvard.edu

The specificity of labeling is also highly dependent on the probe's structure and where the diazirine is placed on the parent molecule. Research comparing different fatty acid derivatives equipped with diazirines at various positions demonstrated that the placement significantly altered the set of proteins that were crosslinked, even when the probes had similar metabolism and subcellular localization. This underscores that the local chemical environment influences the diazirine's crosslinking efficiency and target profile. iris-biotech.de

Probe FeatureInfluence on Reactivity & SpecificityResearch Finding
Diazirine Type Determines the reactive intermediate (carbene vs. diazo) and amino acid preference.Alkyl diazirines show a preference for labeling acidic residues like Aspartate and Glutamate. nih.govresearchgate.net
Probe Charge Can influence labeling efficiency in cellular environments.Probes with a net positive charge have been observed to yield higher labeling efficiency in cells. nih.govharvard.edu
Diazirine Position Affects which proximal proteins are captured due to reach and local environment.Altering the position of the diazirine on a fatty acid chain leads to the capture of distinct subsets of interacting proteins. iris-biotech.de
Cellular Milieu The local pH and hydrophobicity can modulate the reactivity of the diazo intermediate.Alkyl diazirines show a bias for enriching membrane proteins and those in acidic environments. nih.gov

Mechanism of Action Studies of Bioactive Compounds

A primary application of this compound is in the synthesis of photo-affinity probes to elucidate the mechanism of action (MoA) of bioactive compounds. researchgate.netacs.org Identifying the direct molecular targets of a drug or a natural product is often a critical step in understanding its biological effects. nih.govnih.gov

The general workflow involves synthesizing an analog of the bioactive compound where the this compound linker is attached at a position that does not disrupt its biological activity. nih.govnih.gov This probe is then introduced to cells or cell lysates. After an incubation period to allow binding to its targets, UV irradiation covalently crosslinks the probe to its binding partners. nih.gov Often, these probes are "trifunctional," also containing a reporter tag like biotin or an alkyne group for click chemistry. nih.govnih.gov This tag allows for the subsequent enrichment of the crosslinked proteins, which can then be identified and quantified using mass spectrometry-based proteomics. This approach has been widely used to identify the targets of approved drugs, natural products, and novel screening hits. researchgate.net

Surface Functionalization and Material Science Applications

The high reactivity of the carbene generated from diazirines makes them excellent tools for the covalent modification of material surfaces, opening up applications in material science and biotechnology. This process allows for the stable attachment of molecules to otherwise inert surfaces. nih.gov

The functionalization of carbon nanotubes (CNTs) and graphene is essential for improving their solubility and processability, and for tailoring their properties for specific applications. nih.gov While functionalization with aryl diazonium salts is a common method that proceeds via a radical mechanism, diazirines offer an alternative pathway through carbene addition. nih.govresearchgate.net

Upon photoactivation, the carbene generated from a diazirine-containing molecule can react with the sp²-hybridized carbon atoms of the CNT sidewall or graphene lattice. This reaction forms a stable, three-membered cyclopropane (B1198618) ring on the surface, effectively creating a covalent linkage. This method is advantageous because it is initiated by light, offering spatial and temporal control over the functionalization process. Functionalizing CNTs with molecules via linkers like this compound can be used to attach polymers, biomolecules, or other functional groups to create advanced composite materials.

Creating surfaces with specific biological or chemical activities is fundamental to developing advanced biosensors, new catalytic materials, and biocompatible implants. Diazirine chemistry provides a robust method for covalently immobilizing molecules onto a variety of substrates, including polymers like polydimethylsiloxane (B3030410) (PDMS) and biological scaffolds like collagen. nih.govnih.gov

For example, diazirine-mediated crosslinking has been used to improve the mechanical properties of collagen scaffolds for tissue engineering. nih.gov By grafting diazirine-containing molecules onto the collagen and then activating them with UV light, the collagen fibrils become crosslinked, increasing the material's stiffness and resistance to degradation without using cytotoxic chemical crosslinkers that can destroy cellular binding sites. nih.govresearchgate.net This creates a more stable and biocompatible material for tissue repair. nih.gov

In biosensing, surfaces made of materials like silicon or glass can be functionalized using diazirine linkers to covalently attach capture molecules, such as antibodies or aptamers. nih.govmdpi.com This stable, covalent attachment is superior to passive adsorption, leading to more robust and reliable sensors for detecting specific biomarkers or analytes. nih.gov

Material/SurfaceFunctionalization GoalOutcomeApplication Area
Collagen Scaffolds Improve mechanical stability and durability.Increased stiffness and resistance to enzymatic degradation while preserving cell binding motifs. nih.govresearchgate.netTissue Engineering
Polydimethylsiloxane (PDMS) Covalent immobilization of proteins (e.g., antibodies).Enhanced stability of attached biomolecules for long-term use. nih.govMicrofluidics, Immunoassays
Carbon Nanotubes Covalent attachment of functional groups.Improved solubility and tailored electronic/chemical properties.Composite Materials, Nanoelectronics
Glassy Biosensor Surfaces Stable grafting of biorecognition molecules.Creation of robust surfaces for specific and sensitive detection. nih.govDiagnostics, Biosensing

Analytical and Computational Methodologies in 3 Methyl 3h Diazirin 3 Yl Acetic Acid Research

Spectroscopic Analysis of Photoreaction Kinetics and Intermediates

The photochemical reaction of (3-methyl-3H-diazirin-3-yl)-acetic acid is initiated by UV irradiation, typically around 350-365 nm, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate. nih.govresearchgate.net The study of the kinetics and the direct observation of transient intermediates in this process are crucial for understanding its mechanism and optimizing its application in areas like photoaffinity labeling. Spectroscopic techniques, particularly transient absorption spectroscopy, are powerful tools for this purpose. edinst.comyoutube.comyoutube.com

Upon photolysis, the diazirine can proceed through one of several pathways. The primary intended pathway is the direct formation of a singlet carbene. nih.govnih.gov However, an alternative pathway involves isomerization to a more stable, yet still reactive, diazo intermediate. nih.govresearchgate.netharvard.edu This diazo species can then be further photolyzed to generate the same carbene intermediate or react directly with nucleophiles. nih.govnih.gov The branching between these pathways is dependent on the specific diazirine structure and the reaction environment. harvard.edu

Time-resolved spectroscopic methods, such as flash photolysis coupled with transient absorption spectroscopy, allow for the real-time monitoring of these reactive species. edinst.commdpi.com In a typical experiment, a short laser pulse (the "pump") initiates the photoreaction, and a second, delayed light pulse (the "probe") measures the absorption spectrum of the species present at a given time after initiation. edinst.com By varying the delay between the pump and probe pulses, the rise and decay of transient intermediates can be mapped out. researchgate.net

For alkyl diazirines, the carbene intermediate is often too short-lived to be directly observed, but the formation and decay of the diazo intermediate can be monitored. nih.gov Recent studies have utilized techniques like femtosecond transient absorption spectroscopy to gain more detailed insights into these ultrafast processes. researchgate.net The table below summarizes the key reactive species in the photolysis of this compound and the spectroscopic techniques used to study them.

Reactive SpeciesFormation PathwayTypical LifetimeSpectroscopic Detection MethodKey Spectroscopic Features
Singlet CarbeneDirect photolysis of diazirineNanoseconds or lessUltrafast Transient AbsorptionBroad, often weak, absorption in the visible region
Diazo IntermediatePhotoisomerization of diazirineMicroseconds to millisecondsTransient Absorption SpectroscopyStrong absorption band in the UV-Vis region

Mass Spectrometry-Based Proteomics for Adduct Identification and Quantification

Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying and quantifying the covalent adducts formed when the carbene generated from this compound reacts with proteins. nih.govnih.gov This approach, often part of a photoaffinity labeling (PAL) workflow, allows for the precise localization of binding sites within a protein or the identification of unknown protein targets of a molecule of interest. nih.govnih.govnih.gov

The general workflow begins with the incubation of the diazirine-containing probe with a biological sample (e.g., cell lysate or purified protein). nih.gov Upon UV irradiation, the generated carbene covalently crosslinks to nearby amino acid residues. nih.gov To facilitate the detection and enrichment of these labeled proteins, the this compound probe is often synthesized with a "handle," such as an alkyne or azide (B81097) group, for subsequent "click chemistry" ligation to a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for visualization). nih.gov

After labeling and potential enrichment, the protein sample is digested, typically with trypsin, into smaller peptides. nih.gov This complex mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In the mass spectrometer, peptides are separated, ionized, and their mass-to-charge ratios are measured (MS1 scan). Parent ions of interest are then selected and fragmented to produce a tandem mass spectrum (MS2 scan), which provides sequence information. mdpi.com

The identification of a peptide adduct is achieved by searching the MS2 data against a protein sequence database. nih.gov The mass of the carbene remnant (from this compound) is added as a potential modification to the amino acid residues. Specialized software can identify the spectra that match a modified peptide, thereby pinpointing the exact site of covalent attachment. biorxiv.orgnih.gov

Quantitative proteomics strategies can be employed to measure the extent of labeling. Methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or label-free quantification compare the abundance of the adducted peptide between different experimental conditions. nih.govbiorxiv.org This allows for the assessment of binding specificity and the relative affinity of the probe for different proteins or sites.

Analytical StepMethodologyPurposeKey Output Data
Sample PreparationPhotoaffinity Labeling, Click Chemistry, Proteolytic DigestionCovalently attach probe to target proteins and prepare for MS analysisMixture of tryptic peptides, including probe-adducted peptides
Separation & AnalysisLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separate peptides and acquire mass spectra for identificationMS1 (peptide masses) and MS2 (peptide fragment ions) spectra
Data AnalysisDatabase Searching (e.g., Mascot, Sequest) with variable modificationsIdentify peptides and locate the site of probe adductionList of identified adducted peptides and proteins, site of modification
QuantificationSILAC, Label-Free Quantification (LFQ)Determine the relative abundance of adducted proteins/peptidesFold-changes in adduct levels between samples

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Covalent Adducts

While mass spectrometry is excellent for identifying which residues are modified, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level detail on the three-dimensional structure of the resulting covalent adduct. uzh.chnmims.edunyu.edu This technique is crucial for understanding the precise chemical nature of the bond formed between the carbene and the target molecule, as well as any conformational changes that occur upon adduction. nyu.edu

To perform an NMR structural study, the covalent adduct must first be produced and purified in sufficient quantities. This can involve reacting the this compound with a model compound, a peptide, or a small, isotopically labeled protein. nih.gov The analysis typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the atoms in the adduct. d-nb.infoipb.pt The formation of a new covalent bond results in characteristic changes in the chemical shifts of the involved atoms and their neighbors. up.ac.za For example, the carbon atom of the carbene, upon insertion into a C-H or X-H (X=O, N, S) bond, will exhibit a distinct chemical shift in the ¹³C spectrum, confirming the formation of the adduct. researchgate.net

2D NMR techniques are essential for assembling the complete structure. Experiments like COSY (Correlation Spectroscopy) reveal which protons are coupled to each other, helping to trace out the carbon skeleton. ipb.pt HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), respectively. ipb.pt These correlations are instrumental in unambiguously identifying the specific atom on the target molecule that has been attacked by the carbene.

For larger adducts, such as those with peptides or small proteins, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are employed. uzh.ch The NOE provides information about the spatial proximity of protons, allowing for the determination of the 3D conformation of the adduct and how the appended group is oriented relative to the rest of the molecule. nih.gov

NMR ExperimentTypeInformation ProvidedApplication in Adduct Characterization
¹H NMR1DChemical environment of protonsInitial confirmation of adduct formation, assessment of purity
¹³C NMR1DChemical environment of carbonsIdentification of the carbene-derived carbon and its new bonding environment
COSY2DProton-proton (J-coupling) correlationsMapping the spin systems within the adduct
HSQC/HMBC2DProton-carbon correlations (one-bond or multiple-bond)Unambiguous assignment of the covalent linkage site
NOESY/ROESY2DProton-proton spatial proximity (through-space)Determining the 3D conformation and orientation of the adduct

Computational Chemistry Approaches for Understanding Carbene Reactivity and Binding Energetics

Computational chemistry provides a powerful theoretical framework to complement experimental studies on this compound and its derived carbene. nih.gov Methods such as Density Functional Theory (DFT) and other ab initio quantum chemical approaches are used to investigate the electronic structure, stability, and reactivity of the transient intermediates, as well as the thermodynamics of adduct formation. nasa.govarxiv.org

One of the primary applications of computational chemistry in this context is to model the photoreaction pathway. nasa.gov Calculations can determine the relative energies of the diazirine, the transition state for nitrogen extrusion, and the resulting singlet and triplet carbene states. acs.org This information helps to predict the efficiency of carbene formation and the likely electronic state of the reactive species. Furthermore, the energy barrier for the isomerization of the diazirine to the diazo intermediate can be calculated, providing insight into the potential for competing reaction pathways. nasa.gov

Computational methods are also extensively used to study the reactivity of the carbene itself. The reaction of the carbene with various functional groups present in biomolecules (e.g., C-H, O-H, N-H, S-H bonds) can be modeled to determine the activation energies and reaction enthalpies for different insertion or addition reactions. nih.gov This allows for a theoretical prediction of the selectivity of the carbene, which can be compared with experimental results from proteomics studies.

Q & A

Q. Table 1: Key Reaction Parameters for Diazirine Synthesis

StepConditionsYieldReference
Jones Oxidation0°C, acetic acid, 15 min79.3%
EDCl/DMAP Coupling0°C → RT, DCM, overnight64.9%
Diazirine FormationNH₃/MeOH, HOSA, RT, 16 h51%

Q. Table 2: Analytical Characterization Data

TechniqueKey SignalsApplication
¹H NMRδ 0.96 ppm (CH₃), 11.7 ppm (COOH)Confirming diazirine and acid
LC-MS[M+H]⁺ m/z calculated vs. observedPurity assessment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.